molecular formula C12H18O3 B13106263 Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13106263
M. Wt: 210.27 g/mol
InChI Key: IJSQVHDPBAGLGW-UHFFFAOYSA-N
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Description

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic ester derivative featuring a rigid bicyclo[2.2.2]octane scaffold. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The acetyl group at the 4-position introduces a ketone functionality, which can participate in reactions such as nucleophilic additions or condensations, while the methyl ester at the 1-position provides a handle for further derivatization.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-9(13)11-3-6-12(7-4-11,8-5-11)10(14)15-2/h3-8H2,1-2H3

InChI Key

IJSQVHDPBAGLGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(CC1)(CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate generally involves constructing the bicyclo[2.2.2]octane skeleton followed by selective functionalization at the 4-position with an acetyl group and esterification at the 1-position. The methods can be categorized as follows:

  • Cycloaddition Approaches : Tandem or formal [4 + 2] cycloaddition reactions to build the bicyclic core with high regio- and stereoselectivity.
  • Functional Group Transformations : Post-cyclization modifications including oxidation, acetylation, and esterification.
  • Enantioselective Catalysis : Use of organic bases or metal-free conditions to achieve high enantioselectivity in the bicyclo[2.2.2]octane-1-carboxylate derivatives.

Specific Synthetic Routes

Tandem Formal [4 + 2] Cycloaddition
  • A highly enantioselective tandem reaction between α′-ethoxycarbonyl cyclohexenone and nitroolefin substrates forms bicyclo[2.2.2]octane-1-carboxylates with excellent yields (up to 84%) and stereoselectivities (>20:1 diastereomeric ratio, 97% ee).
  • This metal-free, mild reaction is mediated by organic bases and involves an open transition state, facilitating rapid access to diverse bicyclo[2.2.2]octane derivatives including the methyl 4-acetyl substituted compounds after further functionalization steps.
  • The reaction tolerates various substituents on the nitroolefin, allowing structural diversity.
Esterification and Acetylation
  • Starting from bicyclo[2.2.2]octane-1-carboxylic acids or their hemimethyl esters, methyl esterification is achieved by refluxing with methanol and catalytic sulfuric acid or similar acidic conditions, yielding methyl bicyclo[2.2.2]octane-1-carboxylate derivatives in high yields (up to 91%).
  • The acetyl group at the 4-position can be introduced via selective oxidation of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate or by direct acetylation of the corresponding 4-substituted intermediates using acetic anhydride or related reagents under controlled conditions.
Oxidation and Functional Group Interconversion
  • Oxidation of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate to the 4-keto (acetyl) derivative is performed using mild oxidants, ensuring preservation of the bicyclic framework.
  • Hydrazine hydrate and potassium hydroxide in triethylene glycol have been employed for related bicyclic ketone syntheses, indicating potential routes for 4-acetyl derivative formation through ketone intermediates.

Reaction Conditions Summary

Step Reagents/Catalysts Conditions Yield (%) Notes
Tandem [4 + 2] Cycloaddition α′-Ethoxycarbonyl cyclohexenone, nitroolefin, organic base Mild, metal-free, room temp to 60°C 80-85 High enantioselectivity and diastereoselectivity
Esterification Methanol, sulfuric acid (catalytic) Reflux, 18-20 h 90-91 Standard Fischer esterification
Acetylation Acetic anhydride, potassium acetate Reflux under nitrogen, 2 h 70-80 Controlled acetylation at 4-position
Oxidation Mild oxidants (e.g., PCC, Swern oxidation) Room temp to mild heating 75-85 Converts 4-hydroxy to 4-acetyl derivative

Research Findings and Analysis

  • The enantioselective tandem cycloaddition method represents a breakthrough in accessing bicyclo[2.2.2]octane-1-carboxylates efficiently and with excellent stereocontrol, which is critical for downstream functionalization to methyl 4-acetyl derivatives.
  • Esterification and acetylation steps are well-established, high-yielding, and reproducible, providing reliable routes to the target compound.
  • The preservation of the bicyclic framework during oxidation and functional group transformations is essential, and the use of mild conditions prevents ring opening or rearrangement.
  • The combination of these methods allows for flexible synthesis routes, enabling the preparation of this compound with potential for further derivatization.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Tandem [4 + 2] Cycloaddition α′-Ethoxycarbonyl cyclohexenone, nitroolefin, organic base High yield, enantioselective, metal-free Requires specific substrates
Esterification Methanol, catalytic H2SO4 High yield, simple procedure Long reflux time
Acetylation Acetic anhydride, potassium acetate Selective acetylation Requires inert atmosphere
Oxidation Mild oxidants (e.g., PCC) Preserves bicyclic structure Sensitive to overoxidation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Ketone Derivatives

  • Methyl 4-Formylbicyclo[2.2.2]octane-1-carboxylate (CAS 94994-25-9)
    • Key data: Similarity score 1.00 to the parent compound .
    • Comparison: The formyl group increases electrophilicity, enhancing reactivity in aldol condensations. Lower steric bulk compared to acetyl may improve solubility.

Halogen/Chalcogen Derivatives

  • Methyl 4-(Phenylthio)bicyclo[2.2.2]octane-1-carboxylate (7a) Synthesis: 62% yield via copper-catalyzed C–H functionalization .
  • Methyl 4-(Iodomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 1561865-37-9)
    • Key data: Molecular weight 308.16; density 1.622 g/cm³ .
    • Comparison: The iodomethyl group enables facile nucleophilic substitutions (e.g., Suzuki couplings), contrasting with the acetyl group’s carbonyl reactivity.

Hydroxyl/Amino Derivatives

  • Methyl 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS 94994-15-7)
    • Key data: Similarity score 1.00 ; empirical formula C₁₁H₁₈O₃ .
    • Comparison: The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic acetyl group.
  • Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate (CAS 135908-33-7) Synthesis: Prepared via hydrogenolysis of a benzyloxycarbonyl-protected precursor (87% yield) . Applications: The amino group facilitates peptide couplings or urea formations, diverging from the acetyl group’s ketone-based reactivity.

Aromatic/Carbonyl Derivatives

  • Methyl 4-(Pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate (5as) Synthesis: 64% yield via decarboxylative coupling .
  • Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7) Key data: Similarity score 1.00 . Comparison: Dual ester groups increase polarity and hydrolytic susceptibility compared to the mono-ester/acetyl structure.

Comparative Data Table

Compound Name Substituent CAS Number Molecular Weight Key Properties/Applications Reference
This compound Acetyl N/A ~210 (hypothetical) Ketone reactivity, rigid scaffold -
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate Formyl 94994-25-9 196.24 Aldehyde reactivity, high electrophilicity
Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate Phenylthio N/A 290.38 Sulfur-based nucleophilicity, white solid
Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate Ethynyl 96481-32-2 192.25 Alkyne for click chemistry, 97% purity
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate Iodomethyl 1561865-37-9 308.16 Halogen for cross-couplings, high density
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Amino 135908-33-7 197.27 Amine for conjugations, hydrogenolysis

Biological Activity

Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a bicyclic structure with an acetyl group and a carboxylate ester, providing distinct chemical properties that influence its reactivity and biological interactions.

Synthesis:
The synthesis of this compound can be achieved through various methods, including a tandem reaction that allows for high yields and enantioselectivity under mild conditions. The synthesis typically involves the use of metal-free catalysts and can be scaled for industrial applications.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Interactions: The compound may modulate the activity of enzymes or receptors, influencing metabolic pathways.
  • Prostaglandin E2 (PGE2) Pathway: Research indicates that derivatives of bicyclo[2.2.2]octane compounds can act as inhibitors of the PGE2/EP4 signaling pathway, which is significant in cancer progression and chronic inflammatory diseases .

Anticancer Properties

This compound has been investigated for its potential anticancer effects:

  • Inhibition of Tumor Growth: Studies have shown that compounds targeting the PGE2/EP4 pathway can inhibit cancer cell proliferation in vitro and slow tumor progression in preclinical models .
  • Immune Modulation: By blocking EP4 receptor signaling, these compounds may enhance the immune response against tumors by restoring the activity of natural killer cells and promoting pro-inflammatory cytokine production .

Case Studies

  • PGE2/EP4 Signaling Inhibition:
    • In vitro studies demonstrated that selective EP4 receptor antagonists derived from bicyclic compounds significantly reduced cancer cell proliferation and induced apoptosis in various cancer cell lines.
  • Inflammatory Response Modulation:
    • Animal models treated with this compound showed reduced inflammation markers, suggesting a therapeutic potential in managing chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, anti-inflammatoryEP4 receptor antagonist
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylatePotential neuroprotective effectsModulation of neurotransmitter release
Bicyclo[2.2.2]octane-1-carboxylic acidLimited biological activity; mainly synthetic useNot extensively studied

Q & A

Q. What are the common synthetic routes for Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate?

The compound can be synthesized via a tandem [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins under metal-free, mild conditions. This method achieves good to excellent yields (up to 90%) and high enantioselectivity (up to 99% ee) using an organic base mediator, such as a cinchona alkaloid derivative. Reaction optimization involves adjusting solvent polarity (e.g., toluene or THF) and temperature (0–25°C) to balance reaction rate and stereocontrol .

Q. How is the compound characterized spectroscopically?

High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C NMR are critical. For example, HRMS (ESI/QTOF) of the phenylthio derivative shows a [M + H]+^+ peak at m/z 536.2260 (calcd. 536.2254), confirming molecular identity . NMR analysis of the bicyclo[2.2.2]octane core typically reveals distinct signals for bridgehead protons (δ ~1.5–2.5 ppm) and acetyl/carboxylate groups (δ ~2.1 ppm for acetyl CH3_3, δ ~3.7 ppm for COOCH3_3) .

Q. What safety precautions are recommended when handling this compound?

Avoid skin/eye contact and inhalation of dust or vapors. Use electrostatic discharge-safe containers, as the compound may generate combustible dust. Spills should be vacuumed or swept into sealed disposal containers. Work in a fume hood with personal protective equipment (gloves, lab coat, goggles) .

Advanced Research Questions

Q. How can enantioselectivity be achieved in the synthesis of bicyclo[2.2.2]octane carboxylates?

Enantioselectivity is mediated by chiral organic bases (e.g., bifunctional thiourea catalysts) that stabilize an open transition state during the cycloaddition. The stereochemical outcome depends on the catalyst’s spatial arrangement, which directs the facial selectivity of the nitroolefin’s approach to the cyclohexenone. Optimizing catalyst loading (5–10 mol%) and reaction time (12–48 hrs) enhances ee values .

Q. What strategies exist for introducing diverse functional groups at the 4-position?

Functionalization strategies include:

  • Boronylation : Suzuki-Miyaura coupling using methyl 4-(pinacolatoboryl)bicyclo[2.2.2]octane-1-carboxylate to introduce aryl/heteroaryl groups .
  • Amination : Boc-protected amino derivatives (e.g., methyl 4-(Boc-amino)-bicyclo[2.2.2]octane-1-carboxylate) can be deprotected for further coupling reactions .
  • Halogenation : Bromo derivatives (e.g., methyl 4-bromo analog) enable cross-coupling or nucleophilic substitution .

Q. How can researchers resolve contradictions in spectral data for derivatives?

Discrepancies in NMR or mass spectra can arise from diastereomerism or residual solvents. Use deuterated solvents for NMR, and compare experimental HRMS with computational predictions (e.g., DFT-calculated isotopic patterns). For chiral derivatives, polarimetry or chiral HPLC validates enantiopurity .

Q. What role does the bicyclo[2.2.2]octane scaffold play in C-H functionalization reactions?

The rigid, sterically hindered structure limits C-H bond accessibility. Copper-catalyzed intermolecular C(sp3^3)-H functionalization (e.g., thiolation) requires directing groups or high catalyst loading (20 mol% CuI) to overcome steric barriers. The bridgehead C-H bonds are less reactive than linear alkanes due to angle strain .

Q. How to optimize reaction yields for complex bicyclo derivatives?

Key parameters include:

  • Catalyst screening : Test palladium, copper, or organocatalysts for cross-coupling efficiency.
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) for ionic intermediates or non-polar solvents (toluene) for radical pathways.
  • Temperature gradients : Slow heating (e.g., 25°C to 80°C) minimizes side reactions in multi-step syntheses .

Q. How do protecting groups influence derivatization of the bicyclo core?

Boc groups stabilize amines during acidic/basic reactions, while acetyl or benzyl esters protect carboxylates. For example, methyl 4-(Boc-amino) derivatives withstand Grignard reactions but require TFA for deprotection. Hydroxymethyl groups (e.g., methyl 4-(hydroxymethyl) analogs) can be oxidized to aldehydes for further functionalization .

Q. How to assess pharmacological activity of bicyclo[2.2.2]octane derivatives?

In vitro assays include:

  • Receptor binding : Radiolabeled ligands to measure affinity for steroid hormone receptors (e.g., estrogen receptors implicated in contraceptive activity) .
  • Enzyme inhibition : Test acetylated derivatives against acetylcholinesterase or cytochrome P450 isoforms using fluorogenic substrates .

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